molecular formula C12H7NOS B566494 Naphtho[2,1-d]thiazole-2-carboxaldehyde CAS No. 109440-72-4

Naphtho[2,1-d]thiazole-2-carboxaldehyde

Cat. No.: B566494
CAS No.: 109440-72-4
M. Wt: 213.254
InChI Key: LWBDIOMVGMFZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,1-d]thiazole-2-carboxaldehyde is an organic compound that belongs to the class of naphthothiazoles It is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring, with an aldehyde functional group at the second position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing naphtho[2,1-d]thiazole-2-carboxaldehyde involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air conditions . This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,1-d]thiazole-2-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed:

    Oxidation: Naphtho[2,1-d]thiazole-2-carboxylic acid.

    Reduction: Naphtho[2,1-d]thiazole-2-methanol.

    Substitution: Various substituted naphtho[2,1-d]thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Naphtho[2,1-d]thiazole-2-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of naphtho[2,1-d]thiazole-2-carboxaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

  • Naphtho[1,2-d]thiazole-2-carboxaldehyde
  • Naphtho[2,1-d]oxazole-2-carboxaldehyde
  • 2-Thiazolecarboxaldehyde

Comparison: Naphtho[2,1-d]thiazole-2-carboxaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which influence its reactivity and applications. Compared to naphtho[1,2-d]thiazole-2-carboxaldehyde, it has different electronic properties due to the variation in ring fusion. Naphtho[2,1-d]oxazole-2-carboxaldehyde, on the other hand, contains an oxygen atom in place of sulfur, which affects its chemical behavior and potential applications. 2-Thiazolecarboxaldehyde lacks the naphthalene ring, making it less complex and potentially less versatile in certain applications.

Properties

CAS No.

109440-72-4

Molecular Formula

C12H7NOS

Molecular Weight

213.254

IUPAC Name

benzo[g][1,3]benzothiazole-2-carbaldehyde

InChI

InChI=1S/C12H7NOS/c14-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-7H

InChI Key

LWBDIOMVGMFZEX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C=O

Synonyms

Naphtho[2,1-d]thiazole-2-carboxaldehyde (6CI)

Origin of Product

United States

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